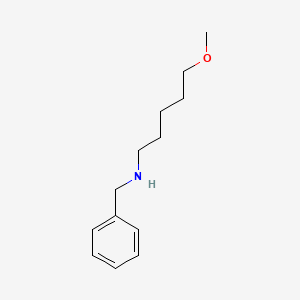
3-(2-Sulfanylethoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Sulfanylethoxy)benzonitrile is an organic compound with the molecular formula C9H9NOS. It is a derivative of benzonitrile, characterized by the presence of a sulfanylethoxy group attached to the benzene ring. This compound is primarily used in research and development due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Sulfanylethoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2-chloroethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the sulfanylethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(2-Sulfanylethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
科学研究应用
3-(2-Sulfanylethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Sulfanylethoxy)benzonitrile depends on the specific context in which it is used. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The sulfanylethoxy group can form hydrogen bonds or engage in hydrophobic interactions, while the nitrile group can participate in nucleophilic or electrophilic reactions.
相似化合物的比较
Similar Compounds
Benzonitrile: The parent compound, lacking the sulfanylethoxy group.
3-(2-Hydroxyethoxy)benzonitrile: Similar structure but with a hydroxyethoxy group instead of a sulfanylethoxy group.
3-(2-Methoxyethoxy)benzonitrile: Contains a methoxyethoxy group instead of a sulfanylethoxy group.
Uniqueness
3-(2-Sulfanylethoxy)benzonitrile is unique due to the presence of the sulfanylethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and development.
属性
分子式 |
C9H9NOS |
|---|---|
分子量 |
179.24 g/mol |
IUPAC 名称 |
3-(2-sulfanylethoxy)benzonitrile |
InChI |
InChI=1S/C9H9NOS/c10-7-8-2-1-3-9(6-8)11-4-5-12/h1-3,6,12H,4-5H2 |
InChI 键 |
CHJINHYMPDOQDG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OCCS)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


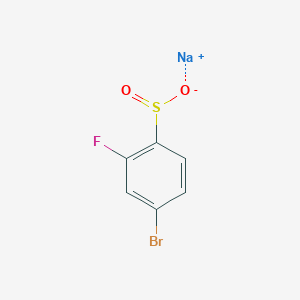
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165015.png)
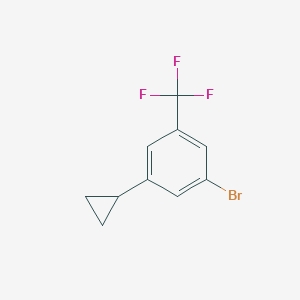

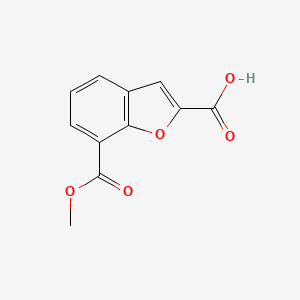
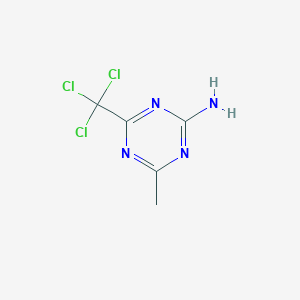
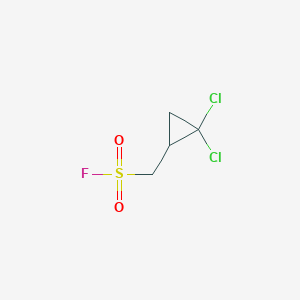
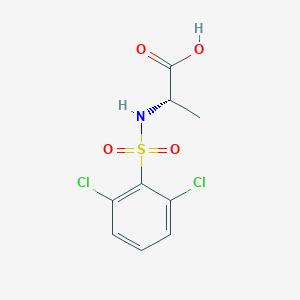
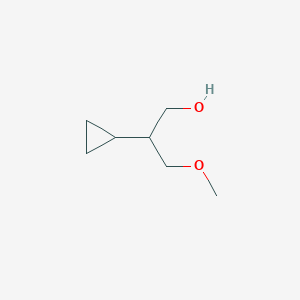
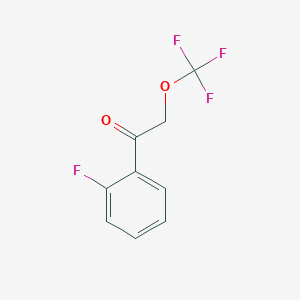

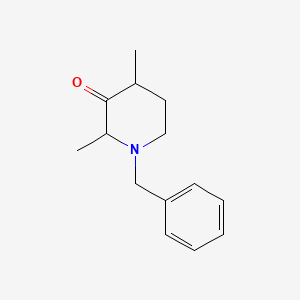
![5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13165082.png)
